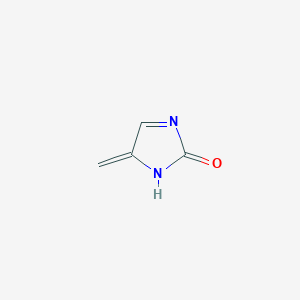

Methylidene-imidazolone

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C4H4N2O |

|---|---|

分子量 |

96.09 g/mol |

IUPAC名 |

5-methylideneimidazol-2-one |

InChI |

InChI=1S/C4H4N2O/c1-3-2-5-4(7)6-3/h2H,1H2,(H,6,7) |

InChIキー |

UOOWXWNVPFBLPZ-UHFFFAOYSA-N |

正規SMILES |

C=C1C=NC(=O)N1 |

製品の起源 |

United States |

Biogenesis and Autocatalytic Formation Pathways of Methylidene Imidazolone

Post-Translational Cyclization Mechanisms of Tripeptide Precursors

The formation of the MIO cofactor is a post-translational event that occurs after the nascent polypeptide chain has folded into its tertiary structure. illinois.edu The process is autocatalytic, meaning the protein's own folded environment provides the catalytic machinery necessary for the modification, without the need for external enzymes. polimi.it The core of this transformation is the cyclization and subsequent dehydration of a conserved tripeptide sequence within the enzyme's active site. researchgate.net

Specific Amino Acid Triads in MIO Formation

The canonical tripeptide precursor for MIO formation is Ala-Ser-Gly (ASG) . researchgate.netnih.gov This sequence is highly conserved in many MIO-dependent enzymes, such as histidine ammonia-lyase (HAL) and phenylalanine ammonia-lyase (PAL). researchgate.netresearchgate.net However, variations in this triad (B1167595) have been observed, indicating some level of plasticity in the requirements for MIO biogenesis. For instance, some enzymes utilize a Thr-Ser-Gly (TSG) sequence. researchgate.net The consistent presence of serine at the central position and glycine (B1666218) at the C-terminal position of the triad underscores their critical roles in the cyclization and dehydration chemistry.

| Precursor Tripeptide | Position 1 | Position 2 (Central) | Position 3 | Common in Enzymes |

| Canonical | Alanine (B10760859) (Ala) | Serine (Ser) | Glycine (Gly) | Histidine Ammonia-Lyase (HAL), Phenylalanine Ammonia-Lyase (PAL) |

| Variant | Threonine (Thr) | Serine (Ser) | Glycine (Gly) | Certain Ammonia (B1221849) Lyases |

Role of Dehydration and Electrophilic Intermediate Formation

The formation of the mature MIO ring system from the tripeptide precursor involves a series of chemical transformations, centrally featuring dehydration. The process is initiated by a nucleophilic attack of the amide nitrogen of the glycine residue on the carbonyl carbon of the alanine (or threonine) residue. researchgate.netfrontiersin.org This attack leads to the formation of a five-membered imidazolin-4-one ring intermediate.

Following cyclization, two sequential dehydration steps are essential to yield the final, highly electrophilic MIO cofactor. illinois.edu The first dehydration involves the serine side chain, and the second eliminates water from the newly formed ring, resulting in the exocyclic methylidene group. researchgate.net This double bond is in conjugation with the imidazolone (B8795221) carbonyl, which significantly enhances its electrophilicity. illinois.edu This "modified dehydroalanine" within the MIO structure is a more potent electrophile than a simple dehydroalanine (B155165) residue because the nitrogen of the preceding residue is part of the imidazolone ring and cannot donate electron density to the enone system. illinois.edu The final MIO structure is a planar, aromatic-like system that is primed for its role in catalysis. illinois.edu

Comparative Analysis of Methylidene-imidazolone Biogenesis in Diverse Protein Environments

While the fundamental chemistry of tripeptide cyclization is conserved, the ultimate fate of the resulting structure can vary depending on the specific protein environment. This is most evident when comparing MIO-forming enzymes with fluorescent proteins.

Enzyme-Bound MIO Biogenesis (e.g., Histidine Ammonia-Lyase, Phenylalanine Ammonia-Lyase)

In enzymes like histidine ammonia-lyase (HAL) and phenylalanine ammonia-lyase (PAL), the MIO cofactor is formed within an active site that is typically exposed to the solvent. utah.edunih.gov The autocatalytic process in these homotetrameric enzymes is critically dependent on the precise three-dimensional arrangement of residues from interlocking subunits that create the active site. nih.gov The environment within the active site of these lyases is exquisitely tuned to facilitate the dehydration reactions that follow the initial cyclization. nih.gov This leads to the formation of the electrophilic MIO, which is essential for the catalytic elimination of ammonia from their respective amino acid substrates. frontiersin.org

Chromophore Formation in Fluorescent Proteins

A fascinating parallel to MIO biogenesis is the formation of the chromophore in green fluorescent protein (GFP) and its variants. researchgate.netfrontiersin.org The GFP chromophore also arises from an autocatalytic post-translational modification of an internal tripeptide, commonly Ser-Tyr-Gly. nih.gov The initial backbone cyclization step, involving the nucleophilic attack of the glycine amide on the serine carbonyl, is identical to that in MIO formation. researchgate.netnih.gov

However, the subsequent steps diverge due to the different protein environments. In GFP, the chromophore-forming triad is buried deep within a rigid β-barrel structure, shielded from the solvent. illinois.edunih.gov This environment, along with the requirement for molecular oxygen, facilitates an oxidation (dehydrogenation) reaction of the tyrosine residue's Cα-Cβ bond, rather than dehydration. researchgate.netacs.org This oxidation extends the conjugated π-system, giving rise to the fluorescent properties of the chromophore. nih.gov In essence, while the initial cyclization is a shared evolutionary strategy, the distinct protein scaffolds dictate the final chemical identity and function of the resulting modified residue.

| Feature | MIO Biogenesis (e.g., HAL, PAL) | Chromophore Formation (e.g., GFP) |

| Precursor Tripeptide | Ala-Ser-Gly (or variant) | Ser-Tyr-Gly (or variant) |

| Initial Reaction | Backbone Cyclization | Backbone Cyclization |

| Subsequent Reaction | Double Dehydration | Oxidation (Dehydrogenation) & Dehydration |

| Protein Environment | Solvent-exposed active site | Buried within a β-barrel |

| Required Cofactor | None (autocatalytic) | Molecular Oxygen |

| Final Product Function | Electrophilic catalyst | Fluorophore |

Structural and Mechanistic Determinants of Autocatalytic Preorganization

The autocatalytic formation of MIO is not a spontaneous chemical event in solution but is critically dependent on the folded protein's structure, which preorganizes the precursor tripeptide into a conformation highly conducive to reaction. acs.org This "preorganization" is a key principle in enzyme catalysis, where the active site is structured to stabilize the transition state of a reaction.

Several structural and mechanistic factors contribute to this preorganization:

Mechanical Compression and Steric Constraint: The protein scaffold exerts mechanical pressure on the reactive loop containing the ASG triad. researchgate.netnih.gov This compression forces the tripeptide into a "tight turn" conformation, bringing the nucleophilic glycine nitrogen and the electrophilic alanine carbonyl into close proximity and in the correct orientation for the cyclization reaction. illinois.edunih.gov This steric constraint is essential for overcoming the electronically unfavorable nature of the nucleophilic attack on the amide carbonyl. frontiersin.org

Removal of Inhibitory Interactions: The protein environment is structured to prevent the formation of inhibitory hydrogen bonds within the main chain of the precursor tripeptide that would otherwise stabilize the ground state and increase the activation energy for cyclization. researchgate.netnih.gov

Role of Surrounding Residues: Specific amino acid residues surrounding the tripeptide play crucial roles. For example, in GFP, the highly conserved Arg96 is thought to induce the tight turn conformation and stabilize the enolate intermediate. nih.govresearchgate.net Similarly, in HAL, residues from adjacent subunits in the tetrameric structure are essential for creating the catalytic environment. nih.govacs.org

Chemical Synthesis and Synthetic Methodologies for Methylidene Imidazolone and Its Analogues

Strategies for the Construction of the Imidazolone (B8795221) Ring System

The construction of the imidazolone ring, the core structure of methylidene-imidazolones, can be achieved through several synthetic routes. These methods range from multi-step sequences involving classical condensation and substitution reactions to more streamlined one-pot protocols and elegant cycloaddition strategies.

Multi-Step Approaches via Condensation Reactions and Substitutions

Traditional multi-step syntheses remain a cornerstone for constructing the imidazolone ring. These approaches often involve the condensation of a carbonyl compound with an amine-containing substrate, followed by cyclization and subsequent modifications. For instance, the synthesis of 1,3-disubstituted imidazolidin-2-ones can be achieved through a three-stage process: Schiff base formation, reduction to a diamine, and subsequent cyclization with a carbonylating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). mdpi.com This method, while involving several steps, allows for the controlled introduction of substituents.

Another example involves the condensation of o-phenylenediamine (B120857) with 4-bromophenoxy acetic acid to form a benzimidazole (B57391) derivative, which can undergo further reactions. researchgate.net Similarly, the synthesis of imidazolone derivatives can be initiated from the cyclization of N-substituted α,β-dehydroamino acid arylamides. researchgate.net These multi-step approaches, though sometimes lengthy, provide versatility in accessing a wide range of substituted imidazolone cores. The synthesis of agelastatin derivatives, for example, utilizes a convergent imidazolone synthesis from a common thioester and substituted urea (B33335) components, highlighting the modularity of these multi-step strategies. nih.gov

One-Pot Synthetic Protocols

To improve efficiency and reduce reaction times, one-pot synthetic protocols have been developed. These methods combine multiple reaction steps into a single procedure without the isolation of intermediates. A notable example is the synthesis of 2,4-disubstituted imidazolones from 2-bromo-3-alkylacrylic acids and amidines, catalyzed by copper under mild conditions and without the need for additional ligands. acs.org Another efficient one-pot method involves the reaction of unsaturated 5(4H)-oxazolones with arylamines and N-trimethylsilylimidazole (TMSIM). researchgate.net

Furthermore, a pseudo-multicomponent one-pot protocol for synthesizing 1,3-disubstituted imidazolidin-2-ones has been described. This process involves the in situ formation of a Schiff base from trans-(R,R)-diaminocyclohexane, followed by reduction and cyclization with CDI. mdpi.com Base-catalyzed intramolecular hydroamidation of propargylic ureas also provides a direct route to imidazolidin-2-ones and imidazol-2-ones under ambient conditions, and can be performed as a one-pot procedure starting from propargylic amines and isocyanates. acs.org These one-pot syntheses offer significant advantages in terms of operational simplicity and time-efficiency.

Cycloaddition Reactions in Methylidene-Imidazolone Synthesis

Cycloaddition reactions represent a powerful tool for constructing complex cyclic systems, including those containing the imidazolone moiety. Both [4+2] and [3+2] cycloadditions have been successfully employed.

The Diels-Alder, or [4+2]-cycloaddition, reaction of 5-methylidene-imidazolones with various dienes provides access to spirocyclic imidazolones. mdpi.comresearchgate.net For example, the reaction of 5-methylidene-hydantoins and their 2-thio analogues with dienes like cyclopentadiene (B3395910), cyclohexadiene, 2,3-dimethylbutadiene, and isoprene (B109036) yields spiro-2-chalcogenimidazolones. mdpi.comresearchgate.net These reactions often proceed with high regio- and stereoselectivity. mdpi.comresearchgate.net While reactions with highly reactive dienes like cyclopentadiene can proceed with simple heating, less reactive dienes may require catalysis by Lewis acids such as zinc iodide (ZnI2). mdpi.comresearchgate.net

The 1,3-dipolar [3+2]-cycloaddition of azomethine ylides to 5-methylidene-3-aryl-2-chalcogen-imidazolones is another effective strategy. royalsocietypublishing.orgroyalsocietypublishing.org This reaction, typically involving the in situ generation of azomethine ylides from isatins and N-substituted α-amino acids, leads to the formation of dispiro derivatives. royalsocietypublishing.orgroyalsocietypublishing.org Similarly, the cycloaddition of nitrile imines to 5-methylidene-3-phenyl-hydantoin has been shown to proceed regioselectively, yielding spiro-pyrazoline-imidazolidine-2,4-diones. nih.gov These cycloaddition methodologies provide access to structurally complex and diverse spiro-imidazolone derivatives.

Derivatization and Chemical Modification Strategies

Once the core imidazolone ring is synthesized, further derivatization and chemical modification are crucial for fine-tuning the properties of the final compounds. These strategies allow for the systematic introduction of various substituents, enabling the study of structure-property relationships and the synthesis of novel derivatives with specific characteristics.

Introduction of Varied Substituents for Structure-Property Correlations

The introduction of diverse substituents at various positions of the this compound scaffold is a key strategy for establishing structure-property correlations. The electronic and steric effects of these substituents can significantly influence the reactivity and biological activity of the molecule. For example, in Diels-Alder reactions of methylideneimidazolones, the nature of the substituent at the N(1) position of the imidazolone ring was found to affect the diastereoselectivity of the cycloaddition with cyclopentadiene. mdpi.com Electron-withdrawing substituents led to lower selectivity compared to an unsubstituted N(1) position, suggesting that electronic factors can have a stronger influence than steric hindrance in this context. mdpi.com

Furthermore, the synthesis of a series of N1-alkyl and C5-ether agelastatin derivatives allowed for the evaluation of their effects on cancer cell invasion. nih.gov This systematic variation of substituents is essential for optimizing the desired properties of the final compounds. The synthesis of imidazolones with different aryl substituents has also been explored to study their anticholinesterase and antiradical activities. researchgate.net

Synthesis of Spiro-Chalcogenimidazolone Derivatives

A specific area of derivatization focuses on the synthesis of spiro-chalcogenimidazolone derivatives. These compounds, which feature a spirocyclic system attached to an imidazolone ring containing a chalcogen atom (typically sulfur or selenium), have garnered interest for their potential biological activities. mdpi.com The primary method for synthesizing these derivatives is through [4+2]-cycloaddition reactions of 5-methylidene-2-chalcogenimidazolones with various dienes. mdpi.comresearchgate.net

The reaction of 5-methylidene-2-thiohydantoins with dienes like cyclopentadiene, cyclohexadiene, 2,3-dimethylbutadiene, and isoprene has been systematically studied. mdpi.com These reactions lead to the formation of spirocyclic imidazolones containing different lipophilic frameworks. mdpi.com Post-synthetic modifications of the resulting spiro-thiohydantoins, such as alkylation at the sulfur atom or conversion to the corresponding spiro-hydantoins, provide further avenues for diversification. mdpi.com The synthesis of dispiro derivatives through the [3+2]-cycloaddition of azomethine ylides to 5-methylidene-2-chalcogenimidazolones also contributes to the library of these complex spiro compounds. royalsocietypublishing.orgroyalsocietypublishing.org

Interactive Data Tables

Table 1: Diels-Alder Reactions of Methylideneimidazolone Derivatives with Cyclopentadiene

This table summarizes the reaction conditions and outcomes for the [4+2]-cycloaddition of various methylideneimidazolone derivatives with cyclopentadiene, leading to the formation of spiro-hydantoins and spiro-thiohydantoins. mdpi.comresearchgate.net

| Entry | Starting Imidazolone | Substituent (R) | Product | Yield (%) | Diastereomeric Ratio (exo:endo) |

| 1 | Methylidenehydantoin | H | Spiro-hydantoin | 85 | 95:5 |

| 2 | Methylidenethiohydantoin | H | Spiro-thiohydantoin | 82 | 95:5 |

| 3 | N(1)-Acetyl-methylidenehydantoin | Ac | N(1)-Acetyl-spiro-hydantoin | 78 | 80:20 |

| 4 | N(1)-Boc-methylidenehydantoin | Boc | N(1)-Boc-spiro-hydantoin | 81 | 75:25 |

| 5 | N(3)-Phenyl-methylidenethiohydantoin | Ph | N(3)-Phenyl-spiro-thiohydantoin | 88 | 94:6 |

Data sourced from a systematic study on the [4+2]-cycloaddition reactions of 5-methylene-2-chalcogenimidazolone derivatives. mdpi.comresearchgate.net

Table 2: Synthesis of Dispiro Compounds via [3+2]-Cycloaddition

This table outlines the synthesis of dispiro compounds from the 1,3-dipolar cycloaddition of azomethine ylides (generated from isatin (B1672199) and sarcosine) with methylidene hydantoin (B18101) and thiohydantoins. royalsocietypublishing.orgroyalsocietypublishing.org

| Entry | Dipolarophile | Product | Solvent | Yield (%) |

| 1 | N(3)-Phenyl-methylidene hydantoin | Dispiro-hydantoin | Acetonitrile | 65 |

| 2 | N(3)-Phenyl-methylidene hydantoin | Dispiro-hydantoin | Ethanol | 72 |

| 3 | N(3)-Phenyl-methylidene thiohydantoin | Dispiro-thiohydantoin | Acetonitrile | 58 |

| 4 | N(3)-Phenyl-methylidene thiohydantoin | Dispiro-thiohydantoin | Ethanol | 68 |

| 5 | N(3)-(4-Chlorophenyl)-methylidene thiohydantoin | Dispiro-thiohydantoin | Ethanol | 62 |

Yields are based on the reaction of the specified dipolarophile with azomethine ylide generated in situ. royalsocietypublishing.orgroyalsocietypublishing.org

Design of Zwitterionic this compound Analogues

The development of this compound analogues with enhanced physicochemical properties, such as water solubility, is a key area of research aimed at improving their potential applications. One successful strategy involves the rational design and synthesis of zwitterionic imidazolones. researchgate.net These compounds incorporate both a positive and a negative charge within the same molecule, which can lead to improved water solubility and bioavailability without compromising their core structural features.

A recent study detailed the synthesis of a series of zwitterionic imidazolone derivatives designed to possess enhanced anticancer activity. researchgate.net The design strategy centered on introducing a sulfonate group, a common moiety for inducing zwitterionic character and increasing water solubility. The synthesis commenced from the natural product vanillin, which underwent condensation cyclization to form the imidazolone core. researchgate.net To create the zwitterionic analogues, imidazolone derivatives bearing a hydroxyl group were reacted with 1,3-propanesultone. This reaction attaches a propylsulfonate chain to the molecule, resulting in a zwitterionic structure with a negatively charged sulfonate group and a positively charged imidazolium (B1220033) ring. researchgate.net

The successful synthesis of these zwitterionic imidazolones demonstrates a viable approach to modifying the properties of this class of compounds. The inclusion of an alkyl sulfonate moiety not only rendered the compounds water-soluble but also showed that this structural modification is compatible with maintaining, and in some cases enhancing, their biological activity. researchgate.net For instance, certain synthesized zwitterionic imidazolones with an alkyl sulfonate group showed significant cytotoxicity against cancer cell lines like Hep3B and Hela cells. researchgate.net This approach highlights the potential of zwitterionic design to develop new this compound analogues with improved therapeutic profiles. researchgate.net

Catalytic Approaches in this compound Synthesis

The synthesis of this compound and its derivatives is often facilitated by a variety of catalytic methods, which can enhance reaction efficiency, yield, and selectivity. These approaches range from the use of simple base catalysts to more complex transition metal and nanoparticle-based systems.

A straightforward and commercially viable process involves the cyclization of N-monosubstituted-N'-1,3-substituted propargyl ureas using an alkali metal base as the catalyst. google.com This method, particularly effective with alkali metal hydroxides and alkoxides like sodium methoxide, provides a rapid and inexpensive route to 1,4,5-substituted-2-imidazolones. google.com The reaction is typically carried out in a suitable solvent such as benzene (B151609) or toluene (B28343) under reflux conditions. google.com

Lewis acids have also been employed as catalysts, particularly in cycloaddition reactions involving methylidene-imidazolones. For instance, the Diels-Alder reactions of 5-methylidene-2-thiohydantoins with non-activated dienes like cyclohexadiene and 2,3-dimethylbutadiene require catalysis by Lewis acids. mdpi.com Studies have shown that while both AlCl₃ and ZnI₂ can catalyze these reactions, ZnI₂ is a particularly effective catalyst for activating methylidenethiohydantoins. mdpi.com The choice of Lewis acid can be crucial; for example, using the softer ZnI₂ in place of AlCl₃ can increase product yield by reducing side reactions like diene polymerization. mdpi.com

In a move towards greener chemistry, novel and reusable catalysts have been developed. One such example is the use of H₂O₂-promoted fly ash (HPFA), an industrial waste product, as an efficient catalyst for synthesizing 5(4H)-imidazolone derivatives under solvent-free conditions. ut.ac.ir This method is advantageous due to the low cost of the catalyst, high product yields, ease of workup, and reusability of the catalyst. ut.ac.ir Another innovative approach utilizes a Co₃O₄@SiO₂ nanocomposite as a robust and recoverable catalyst for preparing imidazolone derivatives from oxazolones and various arylamines, also under solvent-free conditions. irost.ir This heterogeneous catalyst offers benefits such as high yields, short reaction times, and mild reaction conditions. irost.ir

Cooperative multi-metal catalysis represents a more advanced strategy. A three-component reaction utilizing a cooperative palladium and copper catalytic system has been developed for the synthesis of 2,3,5,5-tetrasubstituted imidazolones. acs.org This process involves the reaction of methyl α,α-disubstituted α-isocyanoacetates, primary amines, and aryl or vinyl halides in the presence of Pd(OAc)₂ and Cu₂O. acs.org The proposed mechanism involves a copper-mediated migratory insertion of the isocyano group, followed by lactamization and a palladium-catalyzed cross-coupling of the resulting amidinyl copper species. acs.org

The diverse range of catalytic approaches provides a versatile toolkit for synthetic chemists to construct the this compound scaffold and its analogues with varying substitution patterns and functionalities.

Table 1: Overview of Catalytic Approaches in this compound Synthesis

| Catalyst System | Reactants | Product Type | Key Advantages | Source(s) |

|---|---|---|---|---|

| Alkali Metal Base (e.g., Sodium Methoxide) | N-monosubstituted-N'-1,3-substituted propargyl ureas | 1,4,5-substituted-2-imidazolones | Rapid, inexpensive, commercially viable | google.com |

| Lewis Acids (e.g., AlCl₃, ZnI₂) | Methylideneimidazolones, 1,3-Dienes | Spiro-2-chalcogenimidazolones | Enables cycloaddition with non-activated dienes | mdpi.com |

| H₂O₂-promoted Fly Ash (HPFA) | Oxazolones, Aldehydes, Ammonium (B1175870) Acetate | 5(4H)-imidazolone derivatives | Green chemistry, low-cost, reusable catalyst, solvent-free | ut.ac.ir |

| Co₃O₄@SiO₂ Nanocomposite | Oxazolones, Arylamines | Imidazolone derivatives | High yields, short reaction times, reusable catalyst, solvent-free | irost.ir |

Advanced Spectroscopic and Structural Characterization Methodologies of Methylidene Imidazolone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of methylidene-imidazolone systems in solution. ugr.esnih.gov Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the connectivity of atoms and the spatial arrangement of substituents can be meticulously mapped. nih.govwikipedia.org

¹H and ¹³C NMR spectroscopy are fundamental in defining the carbon-hydrogen framework of this compound derivatives. The chemical shifts (δ) of protons and carbons are indicative of their local electronic environment. For instance, in a substituted benzylidene-4H-imidazol-4-one, the protons of the benzylidene and phenyl groups typically appear in the aromatic region (around 7.3-8.1 ppm), while methyl protons are found further upfield (e.g., 2.66 and 3.29 ppm). jst.go.jp The carbon signals in the ¹³C NMR spectrum are spread over a wider range, with carbonyl carbons appearing significantly downfield (e.g., ~170-197 ppm) and aromatic carbons in the ~127-160 ppm range. jst.go.jp

The coupling patterns (multiplicity and coupling constants, J) in ¹H NMR spectra reveal the number of neighboring protons, which is crucial for establishing connectivity. For example, a doublet (d) indicates one neighboring proton, while a triplet (t) indicates two. In some cases, such as with ortho-substituted phenyl groups on the imidazolone (B8795221) ring, hindered rotation around the C(Ar)-N(imidazolone) bond can lead to the observation of two distinct sets of signals, indicating the presence of atropisomers. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted this compound Derivative jst.go.jp

| Atom Type | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.09 | d, J = 8.7 Hz | Aromatic protons |

| ¹H | 7.93 | d, J = 8.7 Hz | Aromatic protons |

| ¹H | 7.67–7.65 | m | Aromatic protons |

| ¹H | 3.29 | s | Methyl protons |

| ¹³C | 197.3 | Carbonyl carbon | |

| ¹³C | 169.4 | Imidazolone ring carbon | |

| ¹³C | 159.7 | Imidazolone ring carbon | |

| ¹³C | 127.8-139.0 | Aromatic carbons | |

| ¹³C | 28.9 | Methyl carbon |

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for resolving complex structures and assigning the configuration of this compound derivatives. wikipedia.orgmdpi.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of spin systems within the molecule. mdpi-res.com

gHSQC (Gradient-selected Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and directly attached heteronuclei, most commonly ¹³C. libretexts.org Each cross-peak in an HSQC spectrum links the chemical shift of a proton to the chemical shift of the carbon it is bonded to, providing definitive C-H connectivity. libretexts.orgresearchgate.net This is particularly useful for assigning the carbons in the imidazolone ring and its substituents. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining the spatial proximity of protons, regardless of whether they are scalar-coupled. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This information is vital for establishing the stereochemistry and configuration, such as the (Z)- or (E)-isomerism around the methylidene double bond. mdpi.comresearchgate.net

For example, in the study of spiro-imidazolones derived from methylidene-hydantoins, COSY and gHSQC were used to confirm the structures, while NOESY was employed to establish the relative stereochemistry of the newly formed chiral centers. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. In this compound systems, characteristic absorption bands confirm the presence of key structural features. libretexts.org

C=O Stretch: The carbonyl group of the imidazolone ring gives rise to a strong absorption band, typically in the range of 1690-1760 cm⁻¹. libretexts.org

C=C Stretch: The stretching vibration of the exocyclic methylidene double bond and any aromatic rings will appear in the 1600-1680 cm⁻¹ region. libretexts.org

C-H Stretch: Aromatic and vinyl C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. libretexts.org

N-H Stretch: If the imidazolone nitrogen is unsubstituted, a characteristic N-H stretching band will be present in the region of 3100-3500 cm⁻¹.

The precise position of these bands can be influenced by the electronic nature of substituents on the imidazolone core and the benzylidene moiety.

Table 2: Typical IR Absorption Frequencies for this compound Systems

| Functional Group | Typical Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100-3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| C=O Stretch (Imidazolone) | 1690-1760 | Strong |

| C=C Stretch (Methylidene/Aromatic) | 1600-1680 | Medium |

| C-O Stretch | 1210-1320 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. escholarship.orgmsu.edu High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), can determine the elemental composition of the molecule with high accuracy by providing a precise mass measurement of the molecular ion ([M+H]⁺ or [M+Na]⁺). jst.go.jp

Electron impact (EI) or other fragmentation methods cause the molecular ion to break apart into smaller, characteristic fragment ions. The analysis of these fragmentation pathways provides valuable clues about the molecule's structure. libretexts.orgresearchgate.net For instance, in derivatives of thiazole (B1198619) and imidazolidine, fragmentation often occurs adjacent to the heterocyclic rings, leading to predictable ion fragments. researchgate.net In more complex systems like nitazene (B13437292) analogs, which contain a benzimidazole (B57391) core, characteristic fragmentation involves the loss of alkyl side chains and the formation of specific methylene (B1212753) amino ions. nih.gov The fragmentation of the this compound core itself can also provide a signature pattern that aids in its identification.

Fluorescence Spectroscopy for Photophysical Property Characterization

Fluorescence spectroscopy is essential for characterizing the photophysical properties of this compound derivatives, many of which are investigated for their potential as fluorophores, similar to the chromophore in Green Fluorescent Protein (GFP). researchgate.netnih.gov

The investigation of a molecule's interaction with light begins with its absorption and emission spectra.

Absorption Spectrum: The UV-visible absorption spectrum reveals the wavelengths of light a molecule absorbs. For this compound derivatives, absorption maxima (λ_abs) are often found in the near-UV or visible region (e.g., 380-425 nm), corresponding to π-π* electronic transitions within the conjugated system. jst.go.jparkat-usa.org The position of the absorption maximum can be sensitive to solvent polarity and the electronic nature of substituents. arkat-usa.orgnih.gov For example, introducing an N-methyl group can lead to a more twisted molecular structure, affecting the electronic properties and absorption spectra. arkat-usa.org

Emission Spectrum: Upon excitation at a wavelength within its absorption band, a fluorescent molecule will emit light at a longer wavelength. The emission spectrum shows the intensity of this emitted light as a function of wavelength. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift. A larger Stokes shift is often desirable for fluorescence imaging applications. researchgate.net The fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed, is a critical measure of the efficiency of the fluorescence process. nih.gov The emission properties of methylidene-imidazolones are highly dependent on their structure and environment; for instance, restricting intramolecular rotations, such as Z/E photoisomerization, can enhance fluorescence. researchgate.net

Table 3: Photophysical Data for Representative this compound Derivatives in Different Solvents jst.go.jparkat-usa.org

| Compound/Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_F) |

|---|---|---|---|---|

| Derivative 1 in Toluene (B28343) | 387 | 501 | 114 | - |

| Derivative 1 in Ethyl Acetate | 391 | 539 | 148 | - |

| Derivative 1 in DMSO | 406 | 577 | 171 | - |

| Derivative 2 in Ethyl Acetate | 391 | - | - | - |

| Derivative 2 in Glycerol tri-n-octanoate | 396 | - | - | ~0.01 |

Excited State Dynamics and Quantum Yield Measurements

The fluorescence of this compound is profoundly influenced by its excited-state dynamics, which dictate the competition between radiative (fluorescence) and non-radiative decay pathways. Ultrafast spectroscopic techniques have been instrumental in probing these rapid processes, which often occur on picosecond or even femtosecond timescales.

Studies on synthetic analogues of the Green Fluorescent Protein (GFP) chromophore, a well-known MIO derivative, have revealed that the excited-state lifetimes are remarkably short in solution, often in the picosecond range. This rapid depopulation of the excited state is a primary reason for the low fluorescence quantum yields observed for the isolated chromophore compared to when it is embedded within the protective environment of the protein barrel. The protein scaffold plays a crucial role in restricting non-radiative decay pathways, thus enhancing the fluorescence quantum yield.

The deactivation of the excited state in MIO derivatives is often governed by intramolecular motions, particularly torsional (twisting) motions around the bonds of the methine bridge. These large-amplitude motions can lead to the formation of a non-emissive, twisted intramolecular charge transfer (TICT) state, providing an efficient non-radiative decay channel. The environment, including solvent polarity and viscosity, can significantly influence the rate of these torsional dynamics and, consequently, the fluorescence quantum yield.

The fluorescence quantum yield (Φf) of MIO derivatives is highly sensitive to their chemical environment. As shown in the table below, the quantum yield can vary significantly in solvents of different polarities. For instance, some derivatives exhibit very low quantum yields in non-polar solvents like cyclohexane, which can increase in more polar or viscous environments that hinder the torsional motions responsible for non-radiative decay.

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Emission Maximum (nm) |

|---|---|---|---|

| Derivative 1 | Cyclohexane | 0.06 | 639 |

| Derivative 1 | Toluene | 0.09 | 641 |

| Derivative 1 | Chloroform | 0.13 | 643 |

| Derivative 1 | Dichloromethane | 0.11 | 653 |

| Derivative 1 | Acetone | 0.11 | 655 |

| Derivative 2 | Cyclohexane | 0.17 | 666 |

| Derivative 2 | Toluene | 0.19 | 718 |

| Derivative 2 | Chloroform | 0.02 | 745 |

| Derivative 2 | Dichloromethane | 0.003 | 780 |

| Derivative 2 | Acetone | 0.00 | - |

| Derivative 3 | Cyclohexane | 0.15 | 676 |

| Derivative 3 | Toluene | 0.11 | 725 |

| Derivative 3 | Chloroform | 0.01 | 769 |

| Derivative 3 | Dichloromethane | 0.003 | 815 |

| Derivative 3 | Acetone | 0.00 | - |

This table presents fluorescence quantum yields and emission maxima for different this compound derivatives in various solvents, illustrating the impact of the solvent environment on their photophysical properties. Data adapted from a study on luminescent radicals. nih.gov

Environment-Sensitive Fluorescence Studies

The fluorescence of many this compound derivatives exhibits a pronounced sensitivity to the local environment, a property known as solvatochromism. This makes them valuable as fluorescent probes for studying the polarity and dynamics of their surroundings, such as in biological systems. polimi.itmdpi.com The changes in the fluorescence emission spectrum, including shifts in the emission maximum and variations in the fluorescence quantum yield, can provide detailed information about the microenvironment of the MIO chromophore.

This environmental sensitivity arises from changes in the electronic distribution of the MIO chromophore upon excitation. In polar solvents, the excited state can be stabilized through dipole-dipole interactions with the solvent molecules, leading to a red-shift (bathochromic shift) in the fluorescence emission. acs.org The extent of this shift can be correlated with the polarity of the solvent.

Furthermore, specific interactions, such as hydrogen bonding between the MIO chromophore and protic solvents, can also significantly modulate the fluorescence properties. These interactions can either enhance or quench fluorescence depending on the specific derivative and the nature of the interaction. For example, the introduction of certain substituents to the MIO core can lead to a dramatic increase in fluorescence in nonpolar and aprotic media, making these compounds useful as fluorescent polarity sensors. polimi.it This property has been exploited for the selective labeling of cellular organelles like the endoplasmic reticulum. researchgate.net

X-ray Crystallography for High-Resolution Structural Determination

X-ray crystallography has been an indispensable tool for obtaining high-resolution three-dimensional structures of MIO-containing proteins, providing unparalleled insights into the atomic details of the chromophore and its interactions within the protein active site. researchgate.netresearchgate.net This technique has been successfully applied to a variety of proteins that utilize the MIO moiety, including the famous Green Fluorescent Protein (GFP) and enzymes like Phenylalanine Ammonia-Lyase (PAL). wikipedia.orgresearchgate.net

The resolution of a crystal structure is a critical parameter that determines the level of detail that can be discerned. High-resolution structures, typically better than 2.0 Å, allow for the precise determination of atomic positions, bond lengths, and bond angles. In some cases, sub-atomic resolution structures (e.g., ~1.2 Å) of GFP variants have been achieved, enabling the visualization of hydrogen atom positions and a detailed analysis of the hydrogen-bonding network around the chromophore.

The determination of the crystal structure of wild-type GFP and its numerous mutants has been a landmark achievement in structural biology. These structures have revealed how the MIO chromophore is snugly embedded within a β-barrel structure, which shields it from the bulk solvent and restricts its conformational freedom, thereby enhancing its fluorescence. rsc.org The resolution of these structures has steadily improved over the years, with some variants being solved at resolutions as high as 1.2 Å and even 0.78 Å. rcsb.org

Similarly, the crystal structures of enzymes like histidine ammonia-lyase (HAL) and phenylalanine ammonia-lyase (PAL) have been solved at high resolution, unequivocally identifying the MIO group as the catalytic electrophile. wikipedia.orgresearchgate.net For instance, the structure of PAL from Petroselinum crispum was elucidated at 1.7 Å resolution. wikipedia.org These structures have been crucial in understanding the autocatalytic formation of the MIO moiety from a conserved tripeptide sequence (Ala-Ser-Gly). researchgate.net

| Protein | PDB ID | Resolution (Å) | R-value / R-free | Key Finding |

|---|---|---|---|---|

| EGFP | 1GFL | 1.35 | 0.128 / 0.168 | Revealed alternative conformations for Glu222 near the chromophore. rsc.org |

| GFP variant S65T/H148D | 2DUE | 1.24 | 0.148 / 0.204 | Provided a high-resolution view of the hydrogen-bonding network at the active site. rcsb.org |

| Phenylalanine Ammonia-Lyase (PcPAL) | 1W27 | 1.70 | 0.166 / 0.199 | Elucidated the structure of the MIO-containing active site in a plant enzyme. wikipedia.org |

| GFP variant F99S/M153T/V163A/E222Q | 6JGJ | 0.78 | 0.108 / 0.125 | Achieved subatomic resolution, allowing for precise determination of hydrogen atom positions. rcsb.org |

This table summarizes the crystallographic data for several MIO-containing proteins, highlighting the high resolution achieved and key structural insights gained.

High-resolution crystal structures have enabled a detailed analysis of the geometry of the MIO active site and the intricate network of interactions between the chromophore and the surrounding amino acid residues. wikipedia.orgnih.gov These interactions are critical for fine-tuning the spectral properties of fluorescent proteins and for the catalytic activity of MIO-containing enzymes.

In GFP, the MIO chromophore is held in a planar conformation through a network of hydrogen bonds and van der Waals interactions with neighboring residues and internal water molecules. nih.gov For example, residues such as Arg96, Gln94, and Glu222 have been shown to play crucial roles in stabilizing the chromophore's electronic state and influencing its absorption and emission properties. The precise geometry of the active site, including bond lengths and angles within the MIO ring and its substituents, can be determined from high-resolution crystallographic data.

In enzymes like PAL, the active site is structured to position the MIO electrophile for an attack on the substrate. The MIO ring is stacked against the side chain of a phenylalanine residue, and its nitrogen atoms form hydrogen bonds with the side chains of tyrosine and asparagine residues. nih.gov The geometry of the active site ensures the correct orientation of the substrate for the elimination reaction to occur. The analysis of these structures has been fundamental to proposing and validating the catalytic mechanisms of these enzymes. researchgate.net

Computational and Theoretical Investigations of Methylidene Imidazolone Systems

Quantum Chemical Calculations (DFT, QM/MM)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, have provided profound insights into the behavior of MIO-containing systems at the atomic level. nih.govarxiv.org These approaches allow for the detailed examination of electronic structures and reaction energetics, which are not readily accessible through experimental means alone.

Computational studies have been pivotal in mapping out the intricate reaction pathways involved in both the autocatalytic formation of the MIO cofactor and its subsequent role in catalysis.

The biogenesis of MIO from a conserved Ala-Ser-Gly tripeptide sequence is a remarkable post-translational modification. researchgate.net QM/MM simulations have shed light on this process, revealing that the initial step is a backbone cyclization resulting from the nucleophilic attack of the Glycine (B1666218) amide nitrogen on the Alanine (B10760859) carbonyl carbon. researchgate.netacs.org This is followed by a dehydration step of the central Serine residue, rather than dehydrogenation, to form the mature, highly electrophilic MIO ring. researchgate.net These calculations underscore the importance of the protein environment, which provides mechanical compression to properly align the reacting orbitals and prevents the formation of inhibitory hydrogen bonds. researchgate.net

In the context of ammonia (B1221849) elimination catalyzed by enzymes like Phenylalanine Ammonia-Lyase (PAL) and Histidine Ammonia-Lyase (HAL), QM/MM calculations have been used to evaluate proposed mechanisms. researchgate.net Two primary mechanisms have been debated: one involving a covalent N-MIO intermediate and another proceeding through a Friedel-Crafts-type attack. researchgate.netnih.gov DFT calculations on truncated models and QM/MM simulations on the full enzyme have shown that the reaction pathway can be influenced by the specific substrate and the enzyme's active site architecture. researchgate.netresearchgate.net For instance, in Tyrosine Ammonia Lyase (TAL), QM/MM calculations ruled out the Friedel-Crafts route for ammonia elimination from L-tyrosine due to the high energy of the associated intermediates. researchgate.net The calculations instead supported a mechanism involving the formation of an amine-MIO intermediate.

The following table summarizes key energetic findings from computational studies on MIO-related reaction mechanisms.

| Reaction/Process | Method | Key Finding | Energy Barrier/Value (kcal/mol) | Reference |

| MIO Biogenesis (Cyclization) | QM/MM (SCC-DFTB) | Backbone cyclization precedes side-chain dehydration. | Not specified | researchgate.net |

| Ammonia Elimination (TAL) | QM/MM | Friedel-Crafts pathway is energetically unfavorable. | High energy intermediates | researchgate.net |

| Ammonia Elimination (TAL) | QM/MM | Energy difference between product-binding state and L-tyrosine-binding state. | -24.0 | researchgate.net |

| Ring-Closing of Amine Olefin | DFT | Energy required for the reaction in a model system. | 26.02 | researchgate.net |

DFT and other quantum chemical methods have been employed to analyze the electronic structure of the MIO chromophore and its derivatives, which is crucial for understanding their spectroscopic properties. mdpi.comnih.gov The MIO group is a potent electrophile, a property that stems from its unique electronic configuration. nih.govnih.gov This high electrophilicity is enhanced by the protein environment, where the cofactor is positioned at the positive poles of three alpha-helices. cdnsciencepub.com

Calculations have been used to predict various spectroscopic data, including UV-Vis absorption spectra, which are highly sensitive to the chromophore's protonation state and local environment. researchgate.net For instance, theoretical studies on model compounds of the Green Fluorescent Protein (GFP) chromophore, which shares the imidazolone (B8795221) core with MIO, have shown that solvent effects can be accurately modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net These calculations help in assigning experimental spectral features to specific electronic transitions. researchgate.net The electronic populations, often analyzed through methods like Hirshfeld charges, provide a quantitative measure of the charge distribution within the molecule. mdpi.com

The table below presents a selection of calculated spectroscopic properties for MIO and related imidazolone derivatives.

| Compound/System | Method | Calculated Property | Predicted Value | Reference |

| 5-methylidene-3-phenyl-hydantoin + Nitrile Imine | DFT (B3LYP/6-311+G(d+p)) | Regioselectivity of cycloaddition | Corresponds to overlap of orbitals with highest coefficients | mdpi.com |

| GFP Chromophore Analogues | DFT | Absorption/Emission Maxima | Varies with substituent and solvent | researchgate.net |

| Re(I) Chromophores with Imidazole (B134444) Ligand | DFT | HOMO Energy Level | Destabilized by electron-rich amine groups | rsc.org |

The photochemistry of MIO and its analogues, particularly the chromophore of GFP, is a field of intense research where computational methods have been indispensable. rsc.orgrsc.org Upon photoexcitation, the MIO chromophore can undergo various relaxation processes, including fluorescence and non-radiative decay. jst.go.jp The efficiency of these pathways is highly dependent on the rigidity of the surrounding environment. researchgate.netacs.org

High-level quantum chemistry calculations, such as CASPT2//CASSCF, have been used to map the potential energy surfaces of the excited states. researchgate.net These studies have shown that in solution, facile torsional deformation around the exocyclic C=C double bond provides an efficient non-radiative decay channel, explaining the chromophore's low fluorescence quantum yield outside the protective protein scaffold. researchgate.netjst.go.jp

Computational design has also led to the development of novel "excited-state locked" GFP chromophore analogues. rsc.orgrsc.org These molecules are designed to become planar only in the first excited state, leading to the formation of an extended π-conjugated system. rsc.org This results in a very large Stokes shift, a desirable property for applications in fluorescence imaging. rsc.orgrsc.org The redistribution of electron density upon excitation, as revealed by analysis of the natural orbitals involved in the S0–S1 transition, confirms the increased conjugated and polar character of the excited state. rsc.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of MIO-containing proteins over time, offering insights into their flexibility, conformational changes, and interactions with the solvent environment. rsc.orgscispace.com

MD simulations have been crucial in understanding the conformational dynamics that are essential for the function of MIO-based enzymes. researchgate.net For the biogenesis of MIO, simulations have shown that the protein structure must adopt a specific conformation to facilitate the necessary chemical reactions, highlighting the role of mechanical compression by neighboring residues. researchgate.net

In the context of catalysis, the flexibility of loops within the active site is often critical. For example, in some PAL structures, a key tyrosine-containing loop exists in an inactive "Tyr-out" conformation. Homology modeling and MD simulations have been used to construct the active "Tyr-in" conformation, providing a structural basis for understanding substrate binding and catalysis. researchgate.net These simulations reveal the dynamic interplay between the protein scaffold and the MIO cofactor, which is essential for enzymatic activity.

The behavior of the MIO chromophore is profoundly influenced by its immediate environment, particularly the presence of solvent molecules like water. researchgate.netresearchgate.net MD simulations, often in conjunction with QM/MM methods, are used to explicitly model these interactions.

Theoretical studies have revealed that water molecules play a significant role in the MIO formation mechanism, a factor often neglected in earlier computational work. researchgate.net The solvent can also dramatically affect the photophysical properties of the chromophore. researchgate.net For instance, the fluorescence of GFP chromophore analogues is highly sensitive to solvent polarity. researchgate.net MD simulations can probe the specific hydrogen bonding networks between the chromophore and surrounding water molecules, which in turn influence the excited-state dynamics and the efficiency of radiative versus non-radiative decay pathways. rsc.org The inclusion of solvent effects in quantum-chemical calculations, often through implicit models like PCM or explicit QM/MM simulations, has been shown to improve the agreement between theoretical predictions and experimental spectroscopic data. researchgate.net

Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Studies

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) are essential tools in modern medicinal chemistry and enzymology. acs.orgnih.gov They provide detailed insights into molecular interactions, guiding the structural optimization of compounds. nih.gov Molecular docking predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. jksus.org This technique is crucial for understanding how substrates and inhibitors interact with enzyme active sites. nih.gov QSAR, on the other hand, is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govturkjps.org By identifying key physicochemical properties, or "descriptors," that influence activity, QSAR models can predict the potency of new, unsynthesized analogues. nih.gov

In the context of methylidene-imidazolone (MIO), these computational approaches are applied to the MIO-dependent enzyme family, which includes ammonia-lyases and aminomutases. researchgate.net Theoretical calculations, including homology modeling, docking, molecular dynamics, and quantum mechanics/molecular mechanics (QM/MM), have been performed on MIO-enzymes to elucidate their catalytic mechanisms and substrate binding modes. researchgate.net

Prediction of Enzyme-Substrate and Enzyme-Inhibitor Interactions

Molecular docking simulations have been instrumental in predicting how substrates and inhibitors bind within the active site of MIO-containing enzymes. The MIO cofactor, formed autocatalytically from an internal peptide sequence (commonly Ala-Ser-Gly), acts as a potent electrophile. nih.govnih.gov Docking studies help visualize the precise positioning of the substrate relative to this electrophilic group, which is critical for catalysis.

In tyrosine ammonia-lyase (TAL) from Rhodobacter sphaeroides (RsTAL), the MIO cofactor is stacked against the side chain of a phenylalanine residue (Phe353). nih.gov The closest approach of the substrate to the electrophilic methylidene carbon of MIO is a key determinant of the reaction. nih.gov Early docking models of substrates into phenylalanine ammonia-lyase (PAL) were not always accurate in predicting ligand-enzyme interactions. nih.gov However, guided by high-resolution crystal structures of product-enzyme complexes, these models have been refined. For example, in the crystal structure of RsTAL complexed with coumarate (a product analogue), the hydroxyphenyl ring of the ligand is roughly orthogonal to the MIO plane, with its si face directed toward the cofactor. nih.gov

Computational studies are also used to understand and predict the binding of inhibitors. Effective inhibitors of MIO enzymes often contain functional groups that correspond to the three main binding sites of the natural substrate. researchgate.net Molecular docking can rationalize the activity of different inhibitor scaffolds. For instance, in a study of indolyl-imidazolone hybrids designed as cyclooxygenase-2 (COX-2) inhibitors, docking was used to predict their binding modes. The results indicated that a potent compound, 3-(2,4-Dinitrophenyl)-2-phenyl-5-[(2-phenyl-1H-indol-3-yl) methylene]- 4H-imidazol-4-one, bound more strongly to the COX-2 active site than other analogues, as reflected by its lower binding energy. jksus.org Similarly, docking studies on imidazolone derivatives as potential antibiotic resistance breakers suggested that their mechanism involves interaction with an allosteric site on the penicillin-binding protein 2a (PBP2a). mdpi.com

Below is a data table summarizing molecular docking results for a series of synthesized indolyl-imidazolone hybrids against the COX-2 enzyme, illustrating how computational predictions correlate with observed biological activity. jksus.org

| Compound ID | Substituent Group | Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) | In Vivo Anti-inflammatory Activity (% Inhibition) |

|---|---|---|---|---|

| 4b | 2,4-Dinitrophenyl | -8.9 | ARG-120, TYR-355 | 80.20 |

| 4g | 3-Hydroxypropyl | -7.5 | SER-353 | 81.10 |

| 4a | Phenyl | -7.1 | Not specified | 70.10 |

| 4c | 4-Chlorophenyl | -7.3 | Not specified | 75.40 |

| 4d | Benzyl | -7.2 | Not specified | 65.80 |

| Indomethacin (Standard) | N/A | -8.1 | ARG-120, TYR-355, SER-353 | 76.30 |

Rational Design of MIO Analogues with Modified Interaction Profiles

The insights gained from molecular docking and QSAR studies provide a foundation for the rational design of novel MIO analogues with tailored properties. nih.gov Rational design aims to create new molecules with improved potency, selectivity, or modified interaction profiles by making specific, targeted changes to a known chemical scaffold. rug.nl This approach is more efficient than traditional high-throughput screening as it narrows the search space of potential molecules. qub.ac.uk

For MIO-dependent enzymes, once the key interactions between the MIO cofactor, the substrate, and active site residues are understood, this information can be used to design novel inhibitors or substrates. For example, if docking studies reveal a hydrophobic pocket near the MIO binding site, analogues can be designed with lipophilic substituents to fill this pocket, potentially increasing binding affinity. nih.gov QSAR models contribute by identifying which physicochemical properties are most influential. If a QSAR model for a series of MIO inhibitors indicates that increased lipophilicity (higher logP) and a lack of hydrogen bond donors at a specific position are correlated with higher activity, new analogues can be designed following these principles. nih.gov

A powerful strategy in rational design is the creation of bisubstrate analogues. researchgate.net For enzymes that bind multiple substrates, such as a methyltransferase that binds both S-adenosyl-L-methionine (SAM) and a deoxycytidine substrate, inhibitors can be designed by mimicking both substrates and linking them together. researchgate.net This approach could be applied to MIO enzymes by designing molecules that covalently link a moiety mimicking the amino acid substrate to a scaffold that interacts with the MIO cofactor's binding region.

The table below outlines several computational-driven strategies for the rational design of MIO analogues.

| Computational Insight | Design Strategy | Proposed Modification | Desired Outcome |

|---|---|---|---|

| Docking shows the MIO imidazolone ring stacks against a key phenylalanine residue (Phe353 in RsTAL). nih.gov | Enhance π-π Stacking Interactions | Introduce flat, aromatic substituents onto the imidazolone core of an analogue. | Increased binding affinity and selectivity. |

| QSAR model identifies that increased overall lipophilicity correlates with higher inhibitory activity. nih.gov | Increase Lipophilicity | Incorporate non-polar, alkyl, or aryl groups onto the periphery of the MIO analogue. | Improved enzyme inhibition and potential for better cell permeability. |

| Docking identifies an unoccupied pocket adjacent to the substrate binding site. nih.gov | Structure-Based Fragment Elaboration | Extend the analogue structure with a fragment that fits into the unoccupied pocket and forms favorable interactions. | Enhanced binding affinity and specificity. |

| The MIO cofactor acts as an electrophile to activate the substrate. nih.gov | Mechanism-Based Inhibitor Design | Design an analogue that mimics the substrate but forms an irreversible covalent bond with the MIO cofactor upon enzymatic activation. | Potent and highly specific enzyme inactivation. |

| Enzyme utilizes a bisubstrate complex (amino acid and MIO). researchgate.net | Design Bisubstrate-Type Analogues | Synthesize a single molecule that links a mimic of the amino acid substrate to a moiety that binds in the MIO region. | High-affinity inhibition by occupying multiple binding sites simultaneously. |

The combination of computational design with experimental validation, sometimes including directed evolution, represents a powerful cycle for developing novel and highly efficient enzyme inhibitors and artificial enzymes. nih.gov

Mechanistic Investigations of Methylidene Imidazolone Functionality in Enzyme Catalysis

Role as an Electrophilic Prosthetic Group

The discovery of the MIO group corrected a long-held belief that dehydroalanine (B155165) was the key electrophilic residue in certain ammonia-lyases. nih.gov X-ray crystallography and spectroscopic evidence have since firmly established the presence and significance of MIO. nih.govresearchgate.net Its high electrophilicity is central to its catalytic power, enabling it to activate substrates for subsequent chemical transformations. researchgate.netnih.gov

In Amino Acid Ammonia-Lyases (e.g., PAL, HAL)

In amino acid ammonia-lyases such as Phenylalanine Ammonia-Lyase (PAL) and Histidine Ammonia-Lyase (HAL), the MIO group is the cornerstone of their catalytic activity. ebi.ac.uknih.gov These enzymes catalyze the non-oxidative deamination of their respective amino acid substrates, L-phenylalanine and L-histidine, to form trans-cinnamic acid and trans-urocanic acid, respectively. ebi.ac.ukcdnsciencepub.com The chemical challenge lies in the abstraction of a non-acidic β-proton while the more acidic ammonium (B1175870) protons remain untouched to preserve the leaving group's ability. nih.govnih.gov

The highly electrophilic nature of the MIO cofactor is essential for this process. researchgate.netnih.gov It interacts with the substrate, facilitating the removal of the amino group. researchgate.net Spectrophotometric evidence has confirmed the presence of MIO in PAL, even before its crystal structure was solved. nih.gov The MIO group is formed from a conserved Ala-Ser-Gly tripeptide motif through a post-translational modification involving cyclization and dehydration. researchgate.netebi.ac.uk

Table 1: Key Amino Acid Ammonia-Lyases and their MIO Cofactor

| Enzyme | Abbreviation | Substrate | Product | MIO-forming Triad (B1167595) |

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | trans-Cinnamic acid | Ala-Ser-Gly |

| Histidine Ammonia-Lyase | HAL | L-Histidine | trans-Urocanic acid | Ala-Ser-Gly |

| Tyrosine Ammonia-Lyase | TAL | L-Tyrosine | p-Coumaric acid | Ala-Ser-Gly |

In Amino Acid Aminomutases

Beyond ammonia-lyases, the MIO cofactor is also integral to the function of amino acid aminomutases. nih.gov These enzymes catalyze the intriguing intramolecular transfer of an amino group from the α-carbon to the β-carbon of an amino acid substrate. nih.gov For instance, phenylalanine aminomutase (PAM) isomerizes α-phenylalanine to β-phenylalanine. researchgate.net This transformation is crucial in the biosynthesis of various natural products, including certain antibiotics. nih.govnih.gov

The mechanism of MIO-dependent aminomutases is thought to proceed through an initial elimination of ammonia (B1221849), similar to the lyases, to form an α,β-unsaturated carboxylic acid intermediate. nih.gov This is followed by the re-addition of the amino group to the β-carbon. nih.gov The MIO group facilitates both the initial elimination and the subsequent re-addition, showcasing its versatility as a catalytic tool.

Proposed Reaction Mechanisms of MIO-Dependent Enzymes

The precise mechanism by which MIO-dependent enzymes catalyze these transformations has been a subject of intense research and debate. Two primary mechanisms have been proposed: a Friedel-Crafts type attack and an E1cB elimination mechanism.

Friedel-Crafts Type Attack

The Friedel-Crafts type mechanism proposes that the reaction is initiated by an electrophilic attack of the MIO cofactor on the aromatic ring of the substrate (in the case of PAL and HAL). nih.govresearchgate.netnih.gov This attack leads to the formation of a transient covalent intermediate, a σ-complex, which, although not fully formed, results in a delocalized carbocation on the aromatic ring. researchgate.netacs.org This transient positive charge increases the acidity of the β-proton of the substrate, making it susceptible to abstraction by a basic residue in the active site. researchgate.netmdpi.com

Subsequent stereospecific abstraction of this activated β-proton triggers the elimination of ammonia and the regeneration of the MIO group, leading to the formation of the α,β-unsaturated product. researchgate.netnih.gov This mechanism elegantly explains how the enzyme overcomes the high pKa of the β-proton. researchgate.net

E1cB Elimination Mechanism

An alternative proposal is the E1cB (Elimination Unimolecular conjugate Base) mechanism. frontiersin.org This two-step process begins with the abstraction of the β-proton by a basic residue in the enzyme's active site to form a carbanion intermediate. mdpi.comwikipedia.org The formation of this carbanion is the rate-determining step. In the second step, the lone pair of electrons on the carbanion facilitates the elimination of the leaving group, in this case, the amino group, which is made a better leaving group through its interaction with the electrophilic MIO cofactor. mdpi.comwikipedia.org

In this model, the MIO group's primary role is to activate the amino group, making it a better leaving group, rather than directly activating the β-proton. frontiersin.org The stability of the resulting carbanion intermediate is a key factor in this proposed pathway. mdpi.com

Intermediates in Catalytic Cycles

Both proposed mechanisms involve the formation of distinct intermediates. In the Friedel-Crafts type mechanism, a key intermediate is the transient σ-complex formed between the MIO group and the substrate's aromatic ring. researchgate.netacs.org This intermediate, while fleeting, is central to the activation of the β-proton.

In the E1cB mechanism, the central intermediate is the carbanion formed after the abstraction of the β-proton. mdpi.com The stability of this carbanion is crucial for the reaction to proceed.

For aminomutases, the catalytic cycle is even more complex, involving an α,β-unsaturated carboxylic acid intermediate. nih.gov After the initial MIO-assisted elimination of ammonia, this unsaturated intermediate remains in the active site. The MIO-bound amino group then adds to the β-carbon of this intermediate to yield the final β-amino acid product. nih.gov The ability of the enzyme to control the stereochemistry of this addition is a remarkable feature of these catalysts.

Table 2: Proposed Intermediates in MIO-Dependent Enzyme Catalysis

| Proposed Mechanism | Key Intermediate(s) | Enzyme Class Example |

| Friedel-Crafts Type Attack | Transient σ-complex (MIO-substrate adduct) | Ammonia-Lyases (PAL, HAL) |

| E1cB Elimination | Carbanion | Ammonia-Lyases, Aminomutases |

| Aminomutase Cycle | α,β-Unsaturated carboxylic acid, MIO-amine adduct | Aminomutases (PAM, TAM) |

Substrate Specificity and Enzyme Engineering

The catalytic activity of enzymes containing the 4-methylidene-imidazole-5-one (MIO) prosthetic group is not uniform across the family; instead, individual enzymes exhibit distinct preferences for specific aromatic amino acid substrates. nih.govresearchgate.net This inherent specificity, coupled with the potential to alter it through protein engineering, has been a significant area of research. nih.govnih.gov

Determinants of Substrate Selectivity

The substrate selectivity of MIO-dependent enzymes, such as phenylalanine ammonia-lyase (PAL), tyrosine ammonia-lyase (TAL), and histidine ammonia-lyase (HAL), is largely governed by the architecture of the active site. nih.govfrontiersin.org Key determinants include a hydrophobic binding pocket that accommodates the aromatic ring of the substrate and specific active site residues that interact directly with the substrate's side chain. frontiersin.orgresearchgate.net

In a similar vein, studies on PAL from Sorghum bicolor (SbPAL1) identified His123 as a critical residue that dictates the distance between the MIO group and the bound substrate, thereby influencing the reaction mechanism for L-Phenylalanine versus L-Tyrosine. researchgate.net The orientation of the substrate relative to the electrophilic methylidene carbon of the MIO is crucial for catalysis. nih.gov

Engineering for Altered Substrate Preferences (e.g., Substrate Switching)

The understanding of substrate selectivity determinants has enabled the rational engineering of MIO-containing enzymes to alter their native substrate preferences. nih.gov A prominent example is the conversion of a TAL into an enzyme with significant PAL activity. nih.gov By mutating the key histidine residue in the active site of RsTAL to a phenylalanine (H89F), which is more characteristic of PALs, researchers successfully engineered a variant with a substantial increase in its ability to process L-Phenylalanine. nih.gov

Another successful engineering endeavor involved the creation of a mutant of SbPAL1, H123F, which exhibited a 6.2-fold increase in PAL activity without a significant concurrent increase in TAL activity. researchgate.net This demonstrates that targeted mutations can enhance catalytic efficiency for a desired substrate while minimizing activity towards others. researchgate.net

More complex engineering strategies, termed "substrate tunnel engineering," have been employed to completely swap enzyme function. acs.orgresearchgate.netacs.org In one study, the mutation of residues in the ligand access tunnel of an (R)-selective phenylalanine aminomutase (PAM) from Taxus chinensis (TcPAM) not only altered its enantioselectivity but converted it into a highly selective (S)-β-amino acid lyase (β-AL), a function not previously classified. acs.org

Mutagenesis Studies of Active Site Residues

Site-directed mutagenesis has been an invaluable tool for probing the roles of individual amino acids in the active sites of MIO-containing enzymes. researchgate.netmdpi.com These studies have provided detailed insights into the residues crucial for substrate binding, catalysis, and selectivity. nih.govnih.gov

One of the most illustrative examples is the H89F mutation in RsTAL, which effectively switched the enzyme's substrate preference from L-Tyrosine to L-Phenylalanine. nih.gov The kinetic data for the wild-type and mutant enzymes underscore this shift. nih.gov

Kinetic Parameters of Wild-Type RsTAL and H89F Mutant

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| Wild-Type RsTAL | L-Tyr | 27 | 1.1 | 4.1 x 104 |

| L-Phe | 4100 | 0.3 | 7.7 x 101 | |

| H89F Mutant | L-Tyr | - | - | - |

| L-Phe | 290 | 2.1 | 7.2 x 103 |

Data sourced from a study on RsTAL, demonstrating the switch in substrate preference. nih.gov A dash indicates that the activity was too low for the parameters to be determined.

Mutagenesis of hydrophobic residues within the active site of TchPAM has also been informative. mdpi.com Mutations of Leu104, Leu108, and Ile431 were shown to be critical for maintaining the enzyme's strict enantioselectivity. mdpi.com For instance, the Ile431Val mutant showed altered kinetic parameters, highlighting the importance of hydrophobic interactions in catalysis. mdpi.com

Furthermore, mutagenesis has been applied to the conserved Ala-Ser-Gly (ASG) tripeptide that autocatalytically forms the MIO cofactor. researchgate.netresearchgate.net Introducing variants such as SSG, ACG, TSG, and CSG into various ammonia-lyases confirmed that while these changes are tolerated, they generally result in lower catalytic activity compared to the wild-type enzymes. researchgate.net These studies indicate that while variations in the MIO-forming sequence can occur naturally, the ASG motif is highly optimized for efficient catalysis. researchgate.net

Enzymatic Inhibition Mechanisms Involving the Methylidene-imidazolone Moiety

The electrophilic nature of the this compound ring makes it a key target for enzyme inhibition. ebi.ac.uk Inhibition can occur through several mechanisms, including product inhibition, covalent modification by small molecules, and the use of mechanism-based inhibitors that form a covalent bond with the MIO group. nih.govresearchgate.net

A clear example of mechanism-based inhibition has been demonstrated with phosphonic acid analogues of phenylalanine. researchgate.net X-ray crystallography of Petroselinum crispum PAL (PcPAL) complexed with inhibitors such as (R)-α-amino-(1-carboxyvinyl)-benzene-propanoic acid ((R)-APEP) and (S)-α-aminophenylphosphonic acid ((S)-APPA) revealed the formation of a covalent bond between the inhibitor and the exocyclic methylidene carbon of the MIO ring. researchgate.net The bond distances, measured at approximately 1.3 Å for (R)-APEP and 1.4 Å for (S)-APPA, provide definitive evidence of this covalent linkage, effectively inactivating the enzyme. researchgate.net

Product inhibition is also a relevant mechanism for MIO-containing enzymes. nih.gov For ammonia-lyases, the binding of the α,β-unsaturated acid product, such as coumarate in the case of TAL, to the active site can impede further substrate turnover. nih.gov

Additionally, the MIO cofactor itself can be susceptible to modification under certain conditions. nih.gov High concentrations of ammonium ions, a product of the lyase reaction, can lead to covalent modification of the MIO group, resulting in a catalytically inactive enzyme. nih.gov Phenolic compounds have also been identified as inhibitors of phenylalanine ammonia-lyase. ebi.ac.uk

Methylidene Imidazolone Chromophores in Fluorescent Proteins Fps

Chromophore Formation and Maturation within the Protein Scaffold

The biosynthesis of the methylidene-imidazolone chromophore is a fascinating example of autocatalysis, where the protein itself facilitates its own chemical transformation without the need for external enzymes or cofactors. nih.gov This process, often referred to as maturation, is intricately linked to the correct folding of the polypeptide chain, which creates a precisely organized microenvironment within the protein's β-barrel structure. nih.gov This scaffold serves to bring the necessary amino acid residues into close proximity and proper orientation, effectively creating a catalytic active site for chromophore formation. nih.gov

The maturation process generally involves a sequence of chemical reactions, including cyclization, dehydration, and oxidation. pnas.org It begins with a nucleophilic attack by the amide nitrogen of the glycine (B1666218) residue at position 67 on the carbonyl carbon of the residue at position 65, leading to the formation of a five-membered imidazolinone ring. pnas.orgbiorxiv.org This is followed by a dehydration step. The final and often rate-limiting step is the oxidation of the Tyr66 Cα-Cβ bond, which extends the conjugated π-system and gives rise to the chromophore's fluorescent properties. pnas.org

Specific Amino Acid Residues Involved (e.g., Ser65, Tyr66)

The formation of the archetypal green fluorescent protein (GFP) chromophore from Aequorea victoria involves a specific tripeptide sequence: Serine at position 65, Tyrosine at position 66, and Glycine at position 67 (Ser65-Tyr66-Gly67). pnas.orgpnas.org While Gly67 is almost universally conserved across all fluorescent proteins, variations in the residues at positions 65 and 66 are a primary source of the diverse spectral properties observed in different FPs. nih.gov

The residue at position 66 is particularly crucial. While typically an aromatic amino acid, substitutions at this position can lead to the formation of chemically distinct chromophores with altered spectral characteristics. nih.gov For instance, replacing the tyrosine at position 66 can result in blue-emitting fluorescent proteins. nih.gov The residue at position 65 also plays a significant role in determining the final color of the fluorescent protein. In red and yellow/orange FPs, the heterocyclic rings of residues like His65, cyclized Lys65, or Thr65 can become incorporated into the mature chromophore's three-ring π-system. nih.gov

Beyond the core tripeptide, other amino acid residues within the protein scaffold are critical for facilitating and regulating chromophore maturation. For example, Arg96 is thought to stabilize the negative charge on the imidazolone (B8795221) ring's oxygen atom during the chemical transformations. nih.gov Similarly, residues like Glu222 are proposed to act as general bases, abstracting protons during the oxidation steps. nih.gov Even remote amino acids on the outer surface of the β-barrel can influence the arrangement and flexibility of the residues surrounding the chromophore, thereby affecting its biosynthesis. researchgate.net

Environmental Factors Influencing Chromophore Properties

The immediate chemical environment surrounding the this compound chromophore has a profound impact on its photophysical properties. The rigid β-barrel structure of the protein protects the chromophore from the external solvent and restricts its flexibility, which helps to prevent non-radiative decay pathways and enhance fluorescence quantum yield. nih.govibs.fr

Key environmental factors that influence the chromophore's properties include:

pH: The protonation state of the chromophore and nearby amino acid residues can significantly alter the absorption and emission spectra. nih.govibs.fr For instance, the anionic form of a chromophore typically has a red-shifted absorption and emission compared to its neutral form. nih.gov

Hydrogen Bonding: A network of hydrogen bonds involving the chromophore, surrounding amino acid residues, and internal water molecules is critical in defining the spectral characteristics. fsu.edu Slight variations in these hydrogen-bonding interactions can shift the absorption band of the fluorescent protein. nih.govacs.org